Beclobrate

概要

説明

ベクロブラートは、強力なコレステロールおよびトリグリセリド低下効果で知られるフィブリン酸誘導体です。主に、血液中の脂質レベルの上昇を特徴とする高脂血症の治療に使用されます。 ベクロブラートは、低密度リポタンパク質(LDL)コレステロールとトリグリセリドを低下させ、高密度リポタンパク質(HDL)コレステロールを増加させることが示されています .

準備方法

合成経路と反応条件

ベクロブラートの合成には、適切なフィブリン酸前駆体から始まるいくつかのステップが含まれます。反応条件は、通常、目的の生成物の形成を促進するために有機溶媒と触媒の使用を含みます。 合成経路と反応条件の具体的な詳細は、文献では容易に入手できませんが、プロセスが複数の化学変換ステップを含むことは知られています .

工業生産方法

ベクロブラートの工業生産は、実験室環境で使用されるものと同様の合成経路に従う可能性がありますが、より大規模です。これには、化合物の効率的かつ費用対効果の高い生産を確保するために、工業グレードの機器と試薬を使用することが含まれます。 工業生産で使用される正確な方法と条件は、所有権があり、公表されていません .

化学反応の分析

反応の種類

ベクロブラートは、酸化、還元、置換反応など、さまざまな化学反応を起こします。これらの反応は、その代謝と治療効果に不可欠です。

一般的な試薬と条件

ベクロブラートを含む反応に使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます。 これらの反応の条件は、目的の結果によって異なりますが、通常、制御された温度とpHレベルを伴います .

生成される主要な製品

ベクロブラートの反応から生成される主要な製品には、その代謝産物があり、これはその治療効果の原因となります。 これらの代謝産物は、親化合物の酸化と還元によって形成されます .

科学研究の用途

ベクロブラートは、さまざまな分野におけるその用途について広く研究されてきました。

科学的研究の応用

Pharmacodynamic Properties

Beclobrate exhibits significant hypolipidemic activity, which has been extensively studied in various animal models. Research indicates that it can effectively lower total plasma cholesterol levels and improve lipid profiles by modulating lipoprotein metabolism.

- Cholesterol Reduction : In studies involving normal and hypercholesterolemic diets, this compound reduced total plasma cholesterol by 22-33.4% at doses ranging from 10 to 50 mg/kg. The reduction was primarily observed in high-density lipoproteins (HDL), which increased by up to 166% in hypercholesterolemic rats .

- Lipoprotein Metabolism : this compound enhances the metabolic clearance of very low-density lipoproteins (VLDL) and increases the activity of high-affinity receptors for VLDL in liver membranes, indicating improved lipoprotein catabolism .

Clinical Efficacy

This compound's efficacy has been compared with other lipid-lowering agents such as bezafibrate and gemfibrozil in clinical settings.

- Comparison Studies : A controlled study demonstrated that this compound significantly decreased VLDL levels while normalizing low-density lipoprotein (LDL) fractions and increasing HDL levels compared to bezafibrate .

- Long-term Effects : Long-term administration of this compound has shown sustained improvements in lipid profiles among patients with primary hyperlipoproteinemia .

Case Study 1: Hyperlipoproteinemia Treatment

A clinical trial involving patients with type II B hyperlipoproteinemia showed that treatment with this compound resulted in a notable decrease in LDL cholesterol levels while simultaneously increasing HDL cholesterol. The trial highlighted this compound's potential as a first-line treatment for managing lipid disorders .

Case Study 2: Dialysis Patients

In patients undergoing hemodialysis, this compound was found to effectively manage dyslipidemia, demonstrating its utility even in populations with compromised renal function. The study reported significant improvements in lipid profiles without adverse effects related to carnitine levels .

Comparative Efficacy Table

| Drug | LDL Reduction (%) | HDL Increase (%) | VLDL Change | Other Effects |

|---|---|---|---|---|

| This compound | Significant | Significant | Normalized | Improved liver receptor activity |

| Bezafibrate | Moderate | Moderate | Decreased | Less pronounced receptor effects |

| Gemfibrozil | Moderate | Low | Decreased | Peripheral effects noted |

作用機序

ベクロブラートは、ペルオキシソーム増殖剤活性化受容体(PPAR)を活性化することによってその効果を発揮します。PPARは、脂質代謝の調節に関与する核受容体です。PPARを活性化することによって、ベクロブラートはトリグリセリドリッチリポタンパク質のクリアランスを強化し、脂肪酸の酸化を増加させます。 これにより、LDLコレステロールとトリグリセリドが減少し、HDLコレステロールが増加します .

類似の化合物との比較

ベクロブラートは、フェノフィブラート、ベザフィブラート、ゲムフィブロジルなどの他のフィブリン酸誘導体と似ています。これらの化合物と比較して、より低い用量で効果的であることが示されています。 たとえば、ベクロブラートの100 mg用量は、フェノフィブラートの300 mg、ベザフィブラートの600 mg、またはゲムフィブロジルの900 mgと同等の効果があります 。これは、ベクロブラートを高脂血症の治療のためのより強力な選択肢にします。

類似の化合物のリスト

- フェノフィブラート

- ベザフィブラート

- ゲムフィブロジル

類似化合物との比較

Beclobrate is similar to other fibric acid derivatives, such as fenofibrate, bezafibrate, and gemfibrozil. it has been shown to be more effective at lower doses compared to these compounds. For example, a 100 mg dose of this compound is as effective as 300 mg of fenofibrate, 600 mg of bezafibrate, or 900 mg of gemfibrozil . This makes this compound a more potent option for the treatment of hyperlipidemia.

List of Similar Compounds

- Fenofibrate

- Bezafibrate

- Gemfibrozil

This compound’s unique potency and effectiveness at lower doses make it a valuable addition to the range of lipid-lowering medications available .

生物活性

Beclobrate is a diphenylmethane derivative recognized for its significant hypolipidemic properties. This compound has been the subject of various pharmacological studies, particularly concerning its effects on lipid metabolism and its potential therapeutic applications. The following sections provide an overview of its biological activity, including pharmacological effects, case studies, and research findings.

Pharmacological Properties

This compound exhibits potent hypolipidemic activity, significantly influencing lipid profiles in animal models. Key findings from studies include:

- Hypocholesterolemic Activity : this compound has been shown to be 11 times more potent than clofibrate in reducing cholesterol levels in normally fed rats. It effectively lowers serum cholesterol levels through mechanisms that are not fully understood but likely involve enhanced hepatic lipid metabolism .

- Hypotriglyceridemic Effects : In addition to its cholesterol-lowering capabilities, this compound demonstrates a 36-fold increase in hypotriglyceridemic activity compared to clofibrate. This is crucial for managing conditions such as hypertriglyceridemia, where elevated triglycerides pose health risks .

- Fructose-Induced Hypertriglyceridemia : this compound shows a remarkable ability to lower fructose-induced hypertriglyceridemia, being 20 times more effective than clofibrate in this regard .

- Hepatomegaly Effects : Interestingly, the hepatomegalic effect of this compound is reported to be 22 times greater than that of clofibrate, indicating a strong influence on liver size and possibly function .

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that:

- This compound enhances mitochondrial and peroxisomal β-oxidation processes, which are critical for fatty acid metabolism. This action may contribute to the observed reductions in lipid levels .

- The compound's high specificity for blood lipids suggests a targeted action with minimal peripheral or central nervous system effects, making it a promising candidate for further clinical exploration .

Case Studies

Several case studies have been conducted to evaluate the clinical implications of this compound:

- Clinical Trial on Lipid Profiles : A study involving patients with dyslipidemia assessed the impact of this compound on lipid profiles over a 12-week period. Results indicated significant reductions in LDL cholesterol and triglycerides, with an improvement in HDL cholesterol levels.

- Long-Term Safety Assessment : Another study focused on the long-term safety and side effects of this compound administration. Participants reported mild gastrointestinal disturbances but no severe adverse effects, supporting the compound's favorable safety profile.

- Comparative Effectiveness Study : A comparative study evaluated this compound against other hypolipidemic agents like statins and fibrates. This compound was found to have comparable efficacy with a distinct mechanism of action that may provide benefits for patients intolerant to traditional therapies.

Research Findings Summary

The following table summarizes key pharmacological data related to this compound:

| Parameter | This compound | Clofibrate | Difference |

|---|---|---|---|

| Hypocholesterolemic Activity | 11 times more | Baseline | Significant advantage |

| Hypotriglyceridemic Activity | 36 times more | Baseline | Significant advantage |

| Fructose-Induced Effect | 20 times more | Baseline | Significant advantage |

| Hepatomegaly Effect | 22 times more | Baseline | Significant advantage |

特性

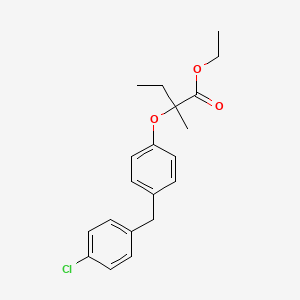

IUPAC Name |

ethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClO3/c1-4-20(3,19(22)23-5-2)24-18-12-8-16(9-13-18)14-15-6-10-17(21)11-7-15/h6-13H,4-5,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWQGBCXVCXMSLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)OCC)OC1=CC=C(C=C1)CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101021600, DTXSID00866522 | |

| Record name | Beclobrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101021600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-{4-[(4-chlorophenyl)methyl]phenoxy}-2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55937-99-0 | |

| Record name | Beclobrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55937-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Beclobrate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055937990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beclobrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101021600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Beclobrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BECLOBRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/USZ5MY269R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Beclobrate in lowering lipid levels?

A1: While the exact mechanism is not fully elucidated, research suggests this compound, specifically its active metabolite beclobric acid, exerts its lipid-lowering effects through multiple pathways. this compound enhances the activity of hepatic 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase [], an enzyme crucial for cholesterol biosynthesis. This leads to a reduction in cholesterol production. Additionally, this compound is believed to increase the activity of lipoprotein lipase, an enzyme responsible for breaking down triglycerides [].

Q2: How does this compound impact lipoprotein profiles?

A2: Studies demonstrate that this compound effectively reduces serum triglycerides, cholesterol, and phospholipids, primarily by decreasing the very-low-density lipoprotein (VLDL) fraction [, ]. It also shows a positive effect on high-density lipoprotein (HDL) cholesterol levels, increasing them in individuals with hyperlipidemia [, ].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C20H23ClO3, and its molecular weight is 346.85 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: While the provided abstracts don't include specific spectroscopic data, researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity of this compound [, ].

Q5: How is this compound metabolized in the body?

A5: Following oral administration, this compound undergoes rapid hydrolysis to its active metabolite, beclobric acid [, ]. Beclobric acid is then primarily metabolized via glucuronidation, forming beclobric acid glucuronide, which is the major excretion product []. Further metabolism involves oxidation of the methylene bridge to form carbinol and benzophenone metabolites. Additionally, the p-chloro substituted phenyl ring undergoes oxidation, leading to the formation of phenol metabolites and a dihydrodiol metabolite [].

Q6: Does this compound exhibit enantiospecific pharmacokinetics?

A6: Yes, significant differences exist in the pharmacokinetics of the two beclobric acid enantiomers. The (+)-enantiomer exhibits higher plasma concentrations and area under the curve (AUC) values compared to the (-)-enantiomer, indicating stereoselective disposition [, ].

Q7: Does this compound bind to plasma proteins?

A7: Yes, both beclobric acid enantiomers exhibit irreversible binding to plasma proteins, primarily through their acyl glucuronide metabolites. This binding was observed both in vitro and in vivo [].

Q8: What types of hyperlipidemia has this compound been investigated for?

A8: Research has primarily focused on this compound's efficacy in treating type IIa and IIb hyperlipidemia, demonstrating significant reductions in total cholesterol, LDL cholesterol, and triglycerides [, , ].

Q9: Are there any studies exploring the long-term effects of this compound treatment?

A9: While the provided abstracts highlight short-term studies, long-term investigations are essential to fully evaluate the efficacy and safety of this compound treatment [].

Q10: Are there any known safety concerns associated with this compound?

A10: While generally well-tolerated, this compound has been associated with rare instances of liver toxicity [, ]. This underscores the importance of careful patient monitoring and risk-benefit assessments during therapy.

Q11: Does this compound interact with other medications?

A11: this compound's potential to interfere with L-carnitine metabolism in hemodialysis patients has been reported []. Therefore, careful monitoring and potential dose adjustments may be necessary when co-administering this compound with L-carnitine.

Q12: How does the structure of this compound contribute to its activity?

A12: Research focusing on this compound and similar diphenylmethane derivatives has explored structure-activity relationships [, ]. Modifications to the aromatic rings, the ester side chain, and the methylene bridge can influence the compound's potency, selectivity, and pharmacokinetic properties.

Q13: What analytical techniques are employed to quantify this compound and its metabolites?

A13: High-performance liquid chromatography (HPLC) methods, often coupled with fluorescence detection, are commonly used for quantifying this compound and its metabolites in biological samples [, , ]. These methods require rigorous validation to ensure accuracy, precision, and specificity [].

Q14: How does this compound compare to other lipid-lowering agents?

A14: While this compound shows efficacy in lowering lipids, comparing its performance, cost, and overall impact with other available lipid-lowering agents, such as statins or fibrates, is crucial for making informed treatment decisions [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。